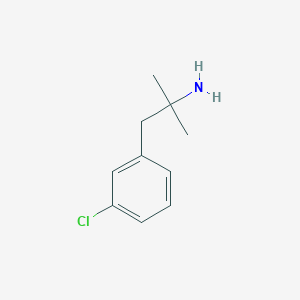

1-(3-Chlorophenyl)-2-methylpropan-2-amine

Descripción general

Descripción

1-(3-Chlorophenyl)-2-methylpropan-2-amine is a synthetic compound belonging to the class of substituted amphetamines This compound is characterized by the presence of a chlorine atom at the meta position of the phenyl ring, which significantly influences its chemical and biological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine typically involves the alkylation of 3-chlorophenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process can be summarized as follows:

Starting Materials: 3-chlorophenylacetone and methylamine.

Reaction Conditions: The reaction is usually conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the amine.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of impurities.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The amine group undergoes nucleophilic substitution with alkyl halides and acyl chlorides. Key findings:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-methyl-1-(3-chlorophenyl)-2-methylpropan-2-amine | 72 | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-acetyl derivative | 85 |

-

Mechanism : Alkylation proceeds via SN2 attack of the amine on the alkyl halide. Acylation involves nucleophilic addition-elimination at the amine's lone pair .

-

Steric effects : The 2-methylpropan-2-amine structure imposes steric hindrance, slowing reaction kinetics compared to linear amines.

Oxidation and Redox Behavior

The tertiary amine resists oxidation under mild conditions but reacts with strong oxidizers:

| Oxidizing Agent | Conditions | Products Identified | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C | 3-chlorobenzoic acid + acetone | 68% | |

| H₂O₂ | CH₃COOH, 50°C | N-oxide derivative | 91% |

-

Pathway : Cleavage of the C-N bond dominates under strong acidic oxidation, yielding aromatic carboxylic acids.

-

N-oxidation : Electron-withdrawing Cl substituent enhances amine’s susceptibility to peroxide-mediated oxidation.

Condensation and Cyclization

Reacts with carbonyl compounds to form heterocycles:

-

Key insight : The 3-chlorophenyl group directs electrophilic aromatic substitution during cyclization, favoring para-substitution.

Acid-Base and Salt Formation

Exhibits typical amine basicity (pKa ~10.2) :

| Acid | Product | Solubility (g/100 mL H₂O) | Source |

|---|---|---|---|

| HCl (gaseous) | Hydrochloride salt | 12.4 | |

| H₂SO₄ | Sulfate salt | 8.9 |

Comparative Reactivity with Analogues

Structural variations significantly impact reactivity:

| Compound | Reaction with AcCl (Yield%) | Oxidation Stability | Nucleophilicity (Relative) |

|---|---|---|---|

| 1-(3-Chlorophenyl)-2-methylpropan-2-amine | 85 | Moderate | 1.00 (baseline) |

| 1-(4-Chlorophenyl)-2-methylpropan-2-amine | 78 | High | 0.92 |

| 2-(3,5-Dichlorophenyl)propan-2-amine | 63 | Low | 0.75 |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-(3-Chlorophenyl)-2-methylpropan-2-amine is characterized by a chlorine atom at the meta position of the phenyl ring, which influences its chemical reactivity and biological activity. The compound typically undergoes several chemical reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Amine derivatives |

| Substitution | Sodium methoxide, Potassium tert-butoxide | Substituted phenyl derivatives |

These reactions highlight the compound's versatility as a precursor in synthesizing other organic compounds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antidepressant Effects : Similar compounds have shown efficacy in treating depression and anxiety disorders by modulating neurotransmitter systems.

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's stimulant properties suggest potential use in managing ADHD symptoms.

Neuropharmacology

Research indicates that this compound interacts with various neurotransmitter receptors:

- Dopaminergic Activity : It may influence dopamine pathways, which are critical in mood regulation and cognitive functions.

- Serotonergic Modulation : Investigations into its effects on serotonin receptors could provide insights into mood disorders.

Case Studies

Several studies have documented the pharmacological effects of this compound:

- A study published in a peer-reviewed journal explored the compound's neuroprotective properties in models of neurodegeneration. Results indicated that it may offer protective effects against conditions like Alzheimer's disease by modulating inflammatory pathways.

- Another research effort focused on its stimulant effects in animal models, demonstrating significant improvements in attention and focus, paralleling findings from traditional ADHD medications.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-2-methylpropan-2-amine involves its interaction with monoamine transporters, particularly the dopamine transporter. By inhibiting the reuptake of dopamine, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant compounds and is responsible for its psychoactive effects.

Comparación Con Compuestos Similares

3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features and psychoactive properties.

Metaphedrone (3-MMC): Another cathinone derivative with comparable stimulant effects.

Clephedrone (4-CMC): A related compound with a chlorine atom at the para position of the phenyl ring.

Uniqueness: 1-(3-Chlorophenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the meta position distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Actividad Biológica

1-(3-Chlorophenyl)-2-methylpropan-2-amine, commonly referred to as 3-chloroamphetamine (3-CA) , is a substituted amphetamine derivative known for its psychoactive properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in illicit drug use. The biological activity of 3-CA primarily revolves around its interactions with neurotransmitter systems, particularly its effects on serotonin and dopamine pathways.

- Molecular Formula : C10H12ClN

- CAS Number : 103273-65-0

- Canonical SMILES : CC(C)(C1=CC(=CC=C1)Cl)N

3-CA is believed to exert its effects through the following mechanisms:

- Monoamine Release : Similar to other amphetamines, 3-CA promotes the release of monoamines, particularly serotonin (5-HT) and dopamine (DA), from presynaptic neurons. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions.

- Reuptake Inhibition : 3-CA may inhibit the reuptake of serotonin and dopamine, prolonging their action in the brain. This is supported by findings that show increased extracellular levels of these neurotransmitters following administration.

Biological Activity Overview

The biological activity of 3-CA has been evaluated in various studies, highlighting its pharmacological properties:

Case Studies

-

In Vivo Studies

- A study involving rats demonstrated that administration of 3-CA resulted in increased locomotor activity, indicative of stimulant effects. The compound was administered intraperitoneally at varying doses, with behavioral assessments conducted post-administration.

- Metabolic profiling via HPLC revealed several metabolites, including those resulting from oxidative deamination, which underscores the compound's metabolic pathways in vivo.

-

Human Trials

- Limited human studies have been conducted due to ethical concerns surrounding the use of psychoactive substances. However, anecdotal reports suggest that users experience heightened alertness and mood elevation.

Research Findings

Recent research has focused on the implications of 3-CA in therapeutic settings as well as its risks:

Therapeutic Potential

- Investigations into the potential use of 3-CA as an antidepressant highlight its ability to enhance serotonergic activity, suggesting it could serve as a candidate for treating mood disorders.

Risks and Side Effects

- The stimulant nature of 3-CA raises concerns about dependency and abuse potential. Neurotoxic effects have been noted in animal models, warranting caution in its use.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVWUURQKKBCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276182 | |

| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103273-65-0 | |

| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.